![molecular formula C15H20N4O2 B1519159 叔丁基(1H-苯并[D][1,2,3]三唑-1-基)甲基(烯丙基)氨基甲酸酯 CAS No. 1015856-29-7](/img/structure/B1519159.png)
叔丁基(1H-苯并[D][1,2,3]三唑-1-基)甲基(烯丙基)氨基甲酸酯
描述
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is a chemical compound with the molecular formula C15H20N4O2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 42 bonds: 22 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), and 1 Triazole .Physical And Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . Its InChI code is 1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 .科学研究应用
化学合成
“叔丁基(1H-苯并[D][1,2,3]三唑-1-基)甲基(烯丙基)氨基甲酸酯”是一种化学化合物,其分子式为C12H16N4O2 . 由于其独特的结构和性质,它被用于各种化学合成过程中 .
铜(I)催化的叠氮-炔环加成反应(CuAAC)
该化合物是一种新型的水溶性配体,用于铜(I)催化的叠氮-炔环加成反应(CuAAC),它可以加速反应速度并抑制细胞毒性 . 该化合物的生物相容性和快速动力学是水不溶性TBTA的进步,对于各种化学生物学实验中的生物缀合是理想的 .
白血病干细胞抑制剂
取代的2-氨基噻唑与1,2,3-三唑结合,它是“叔丁基(1H-苯并[D][1,2,3]三唑-1-基)甲基(烯丙基)氨基甲酸酯”结构的一部分,据报道是白血病干细胞抑制剂 .
葡萄糖激酶激活剂
据报道,相同的取代的2-氨基噻唑与1,2,3-三唑结合也是葡萄糖激酶激活剂 .
抗结核活性
安全和危害
作用机制
Target of Action
Similar compounds have been known to act as ligands for the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac) . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with copper (I) ions in biochemical reactions.
Mode of Action
Similar compounds have been reported to accelerate reaction rates and suppress cell cytotoxicity in the cuaac . This suggests that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might also interact with its targets in a similar manner.
Biochemical Pathways
Given its potential role in the cuaac, it might be involved in the azide-alkyne cycloaddition pathway .
Result of Action
Similar compounds have been reported to suppress cell cytotoxicity , suggesting that Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate might have similar effects.
生化分析
Biochemical Properties
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the overall biochemical pathways within the cell. For instance, it has been observed to interact with enzymes involved in metabolic processes, thereby altering their activity and function . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate signaling pathways that are crucial for cell growth and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for cellular functions. These effects on cellular metabolism can result in altered energy production and utilization within the cell.
Molecular Mechanism
The molecular mechanism of action of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate involves its interaction with biomolecules at the molecular level. The compound binds to specific sites on enzymes and proteins, leading to inhibition or activation of their activity . This binding can result in changes in the conformation of the enzyme or protein, thereby affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and biochemical processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes . The compound can affect metabolic flux and alter the levels of specific metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its overall activity and effectiveness. The interactions with transporters and binding proteins play a crucial role in determining the compound’s distribution within the body.
Subcellular Localization
The subcellular localization of Tert-butyl (1H-benzo[D][1,2,3]triazol-1-YL)methyl(allyl)carbamate is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within certain subcellular regions can influence its interactions with enzymes and proteins, thereby affecting its overall biochemical and cellular effects.
属性
IUPAC Name |
tert-butyl N-(benzotriazol-1-ylmethyl)-N-prop-2-enylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-5-10-18(14(20)21-15(2,3)4)11-19-13-9-7-6-8-12(13)16-17-19/h5-9H,1,10-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSWVGFBTFBKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CN1C2=CC=CC=C2N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)
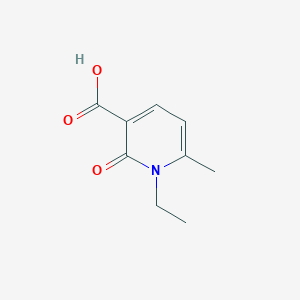


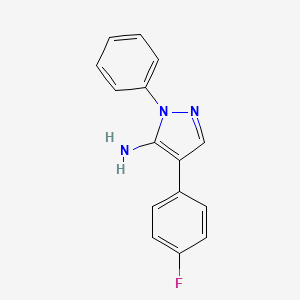
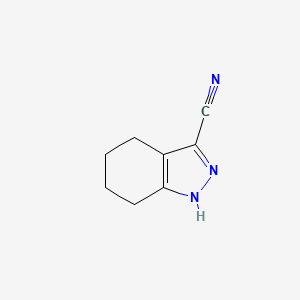

![1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1519089.png)
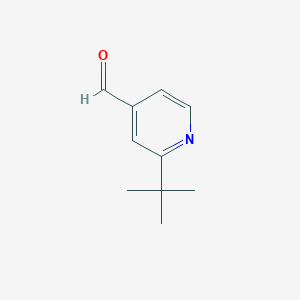
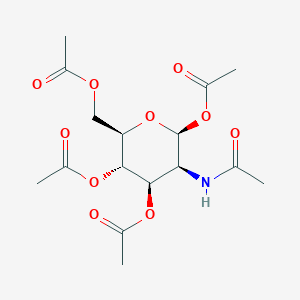
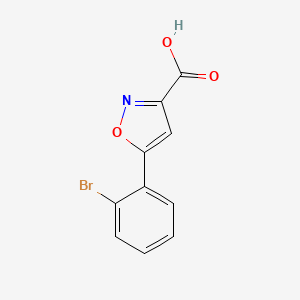

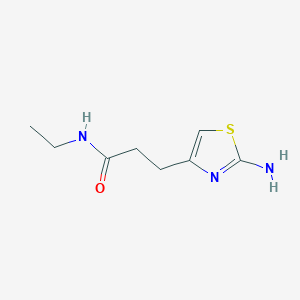
![3-[5-Bromo-2-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B1519099.png)
